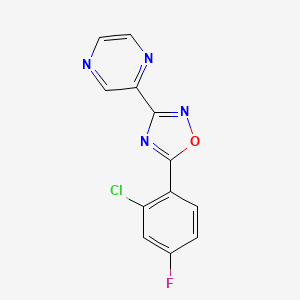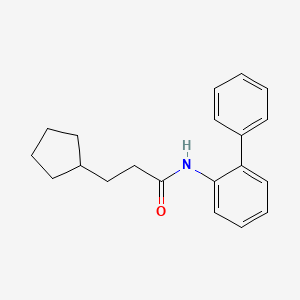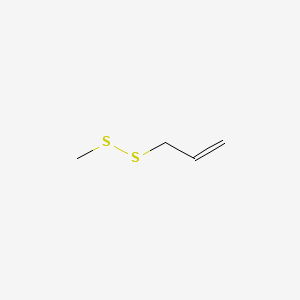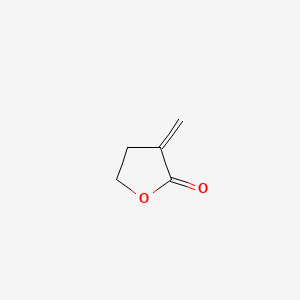
2,2':5',3''-Terthiophène
Vue d'ensemble
Description
2,2':5',3''-Terthiophene (2,2'-5,3'-T) is a heterocyclic aromatic compound belonging to the thiophene family. It is an aromatic sulfur-containing compound with a unique structure that consists of three fused thiophene rings and two methine bridges. Due to its unique structure, 2,2'-5,3'-T is an important building block for the synthesis of various functionalized materials and has become a widely researched compound in the scientific community.
Applications De Recherche Scientifique
Électronique organique
2,2’5’,3’'-Terthiophène: est un monomère clé dans la synthèse des polythiophènes, qui sont largement utilisés dans l'électronique organique . Ses dérivés sont essentiels à la production de semi-conducteurs organiques, qui sont indispensables au développement de dispositifs électroniques flexibles, notamment les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV). Sa capacité à ajuster finement ses propriétés électroniques le rend très précieux pour ces applications.
Biosensorique
Grâce à sa biocompatibilité et sa facilité de fonctionnalisation, 2,2’:5’,3’'-Terthiophène est utilisé dans les applications de biosensorique . Il peut être conçu pour détecter des molécules biologiques, servant d'élément sensible dans les biosenseurs. Ceci est particulièrement utile dans le diagnostic médical et la surveillance environnementale, où une détection rapide et précise de biomarqueurs ou de contaminants spécifiques est cruciale.
Photothérapie dynamique
Dans le domaine de la recherche médicale, les dérivés de 2,2’:5’,3’'-Terthiophène agissent comme des photosensibilisateurs en photothérapie dynamique . Ils sont conçus pour absorber la lumière et produire des espèces réactives de l'oxygène qui peuvent tuer les cellules cancéreuses. Cette application met à profit les propriétés d'absorption de la lumière du composé pour offrir une approche ciblée du traitement du cancer.
Matériaux électrochromes
2,2’5’,3’'-Terthiophène: est utilisé pour créer des matériaux électrochromes, qui changent de couleur sous stimulation électrique . Ces matériaux ont des applications dans les fenêtres intelligentes, qui peuvent moduler la transmission de la lumière, et dans les technologies d'affichage à faible consommation. Les propriétés structurelles du composé permettent le développement de dispositifs électrochromes à commutation rapide et durables.
Propriétés antifongiques et insecticides
Les dérivés naturels de 2,2’:5’,3’'-Terthiophène présentent des activités antifongiques et insecticides . Ces propriétés sont exploitées dans la recherche agricole pour développer des pesticides et des fongicides naturels, offrant une alternative écologique aux produits chimiques de synthèse.
Dispositifs optoélectroniques
La capacité du composé à former des films minces avec des métaux comme l'aluminium et l'argent le rend adapté aux applications optoélectroniques . Il est utilisé dans la création de transistors à couches minces et d'autres composants qui sont fondamentaux aux dispositifs optoélectroniques tels que les capteurs et les diodes électroluminescentes.
Mécanisme D'action
Target of Action
2,2’:5’,3’‘-Terthiophene, also known as α-Terthiophene, is an oligomer of the heterocycle thiophene . It is found in the floral extract of Tagetes minuta and Echinops grijisii . It has been employed as a building block for the organic semi-conductor polythiophene coli .
Mode of Action
It is known to generate singlet oxygen , which can cause oxidative stress in cells, leading to cell damage or death. This could explain its inhibitory activity towards E. coli .
Biochemical Pathways
Given its ability to generate singlet oxygen , it can be inferred that it may affect pathways related to oxidative stress and cellular response to reactive oxygen species.
Pharmacokinetics
For instance, it is insoluble in water , which could affect its absorption and distribution in biological systems.
Action Environment
The action, efficacy, and stability of 2,2’:5’,3’‘-Terthiophene can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability . Additionally, its stability under different conditions can influence its efficacy and shelf-life. More research is needed to fully understand the influence of environmental factors on the action of 2,2’:5’,3’'-Terthiophene.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,2’:5’,3’‘-Terthiophene plays a crucial role in biochemical reactions, particularly in the generation of singlet oxygen . This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, 2,2’:5’,3’'-Terthiophene can act as a photosensitizer, leading to the production of reactive oxygen species (ROS) when exposed to light . These ROS can then interact with cellular components, causing oxidative damage and triggering defense mechanisms.
Cellular Effects
The effects of 2,2’:5’,3’‘-Terthiophene on cells are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,2’:5’,3’'-Terthiophene can induce apoptosis in certain cancer cell lines by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, it can modulate the expression of genes involved in oxidative stress responses, leading to increased production of antioxidant enzymes such as superoxide dismutase and catalase .
Molecular Mechanism
At the molecular level, 2,2’:5’,3’‘-Terthiophene exerts its effects through various binding interactions with biomolecules. It can bind to DNA and proteins, causing structural changes that affect their function . For instance, 2,2’:5’,3’'-Terthiophene can intercalate into DNA, disrupting the double helix and inhibiting DNA replication and transcription . It can also inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA unwinding and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’:5’,3’‘-Terthiophene can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and oxygen . Long-term studies have shown that 2,2’:5’,3’'-Terthiophene can have sustained effects on cellular function, including prolonged activation of oxidative stress pathways and persistent inhibition of cell proliferation . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2,2’:5’,3’'-Terthiophene vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial and antifungal activity . At higher doses, it can become toxic, causing adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response, and exceeding this threshold can lead to toxicity .
Metabolic Pathways
2,2’:5’,3’'-Terthiophene is involved in various metabolic pathways, including those related to oxidative stress and detoxification . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular function .
Transport and Distribution
Within cells and tissues, 2,2’:5’,3’‘-Terthiophene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, 2,2’:5’,3’'-Terthiophene can accumulate in specific cellular compartments, such as mitochondria and the endoplasmic reticulum, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 2,2’:5’,3’‘-Terthiophene is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, 2,2’:5’,3’‘-Terthiophene can localize to mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis . Understanding the subcellular localization of 2,2’:5’,3’'-Terthiophene is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-thiophen-2-yl-5-thiophen-3-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-2-11(14-6-1)12-4-3-10(15-12)9-5-7-13-8-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFTWZXEBAYLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327902 | |
| Record name | 2,2':5',3''-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87149-53-9 | |
| Record name | 2,2′:5′,3′′-Terthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87149-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2':5',3''-Terthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,2':5',3''-Terthiophene?
A1: While the abstract doesn't provide spectroscopic data, we can deduce the following:
Q2: Are there any details about the analytical methods used in the synthesis of 2,2':5',3''-Terthiophene?
A2: Unfortunately, the abstract doesn't specify the analytical methods employed to characterize the synthesized 2,2':5',3''-Terthiophene [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid](/img/structure/B1223142.png)

![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)

![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)
![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)
![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)







